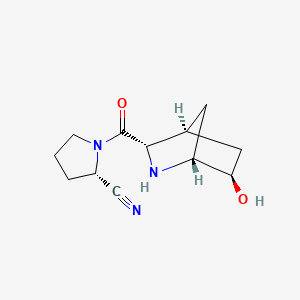
Amino-PEG5-alcohol
Overview
Description
Amino-PEG5-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
While specific synthesis methods for Amino-PEG5-alcohol were not found, the synthesis of chiral amino alcohols using ammonia as the sole amino donor under mild conditions is a topic of interest in organic chemistry and biotechnology .Molecular Structure Analysis
Amino-PEG5-alcohol has a molecular formula of C10H23NO5 and a molecular weight of 237.3 . It contains 38 bonds in total, including 15 non-H bonds, 13 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .Chemical Reactions Analysis
The amine group in Amino-PEG5-alcohol is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
Amino-PEG5-alcohol is a low-melting solid . It has a molecular formula of C10H23NO5 and a molecular weight of 237.3 . It is soluble in water, DMSO, DMF, and DCM .Scientific Research Applications
Mass Spectrometry in Analytical Chemistry
Amino alcohols, including derivatives like Amino-PEG5-alcohol, have been studied using turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This method aims to determine the accurate mass of their protonated molecule ions, with polyethylene glycol (PEG) used as an internal reference. Such techniques are crucial in analytical chemistry for accurate mass determination (Geng et al., 2010).
Bioconjugation Chemistry
In the field of bioconjugation, a heterobifunctional PEG derivative possessing both “click” and electrophilic functionalities was created using a dibenzyl-protected amine functional initiator. This facilitated the preparation of high-purity amino-PEG-alcohol by the polymerization of ethylene oxide. Such developments are significant for versatile bioconjugation chemistry, enabling selective performance of activated ester chemistry and “click” chemistry (Cardoen et al., 2012).
Drug Delivery Systems
Amino-PEG5-alcohol has applications in drug delivery systems, as demonstrated in the synthesis of a poly(ethylene glycol) (PEG) conjugate of 10-amino-7-ethyl camptothecin, a potent antitumor analogue. This synthesis involved successful chemoselective N-acylation, indicating the potential of such conjugates in therapeutic applications (Guiotto et al., 2004).
PEGylated Dendrimers in Biomedical Applications
The development of PEGylated polyester dendrimers with core functionalities for biological applications, such as drug delivery and in vivo imaging, is a notable application. These dendrimers are designed to carry multiple functional groups for various applications while being water-soluble, highlighting the versatility of amino-PEG5-alcohol in biomedical research (Guillaudeu et al., 2008).
Peptide and Protein PEGylation
Amino-PEG5-alcohol is instrumental in the PEGylation of peptides and proteins, a process that involves the covalent attachment of PEG to these macromolecules. This PEGylation process is employed for various pharmaceutical and biotechnical applications, such as shielding antigenic and immunogenic epitopes and altering biodistribution (Roberts et al., 2002).
Mechanism of Action
Target of Action
Amino-PEG5-alcohol is a PEG derivative containing an amino group and a hydroxyl group . The primary targets of Amino-PEG5-alcohol are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the formation of bonds with the amino group of Amino-PEG5-alcohol .
Mode of Action
The mode of action of Amino-PEG5-alcohol involves its interaction with its primary targets. The amino group of Amino-PEG5-alcohol readily reacts with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . This interaction results in the formation of new bonds, leading to the creation of new compounds or the modification of existing ones .
Pharmacokinetics
The pharmacokinetic properties of Amino-PEG5-alcohol are characterized by its solubility and reactivity. Amino-PEG5-alcohol is an aqueous soluble PEG linker , which suggests that it can be readily distributed in aqueous environments in the body. Its reactivity with carboxylic acids, activated NHS esters, and carbonyls indicates that it can readily participate in biochemical reactions . .
Result of Action
The result of Amino-PEG5-alcohol’s action is the formation of new compounds or the modification of existing ones through its reaction with carboxylic acids, activated NHS esters, and carbonyls . This can lead to changes at the molecular and cellular levels, potentially influencing various biochemical processes.
Action Environment
The action environment of Amino-PEG5-alcohol is likely to be aqueous, given its solubility . Environmental factors such as pH, temperature, and the presence of other compounds could influence its action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOUHEFHTMMUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG5-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




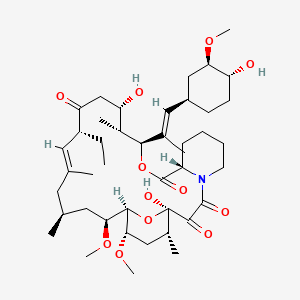

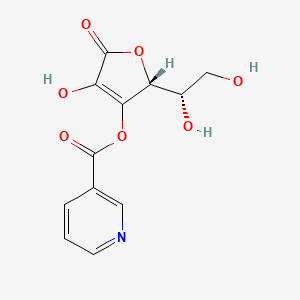
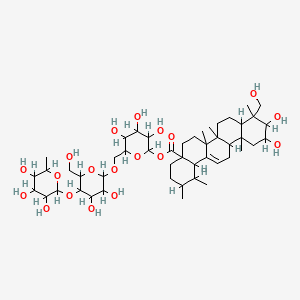
![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)
![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)
![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)

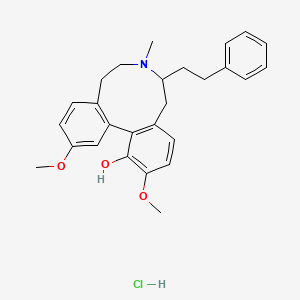

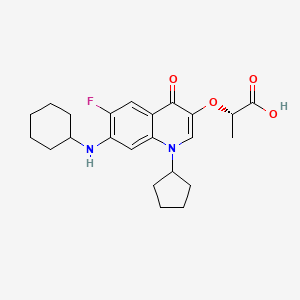
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
